molecular formula C7H16O B1582833 2,2-Dimethyl-3-pentanol CAS No. 3970-62-5

2,2-Dimethyl-3-pentanol

Cat. No.: B1582833
CAS No.: 3970-62-5
M. Wt: 116.2 g/mol
InChI Key: HMSVXZJWPVIVIV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-pentanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .


Physical and Chemical Properties Analysis

This compound has a boiling point of approximately 409 K and a fusion temperature of 282.45 K . The enthalpy of vaporization is 51.4 kJ/mol at a temperature of 333 K .

Scientific Research Applications

1. Study of Monomer-Dimer Self-Association

Research by (Chen, Wu, & Kao, 2004) and (Chen, Yeh, Wu, & Kao, 2013) focused on the dimerization of 2,2-dimethyl-3-ethyl-3-pentanol in solutions. These studies provide insights into the molecular interactions and dimerization constants of similar alcohols, which is critical for understanding their behavior in various applications.

2. Hydrogen Bonding and Spectroscopic Studies

Investigations by (Becker, Tucker, & Rao, 1977) and (Laenen, Simeonidis, & Ludwig, 1999) into the hydrogen bonding of sterically hindered alcohols like 2,2-dimethyl-3-pentanol enhance the understanding of molecular structures and interactions, important for chemical synthesis and formulation processes.

3. Conformational Analysis of Molecules

Research by (Kodama et al., 1979) on the conformation of diastereoisomeric pairs of 2,2-dimethyl-4-phenyl-3-pentanols helps in understanding the spatial arrangement of molecules, which is crucial for designing drugs and understanding reaction mechanisms.

4. Organometallic Compounds Study

The study by (Meyer, Gorrichon, & Maroni, 1977) on organometallic compounds derived from 2,2-dimethyl-3-pentanone, related to this compound, contributes to the field of organometallic chemistry, which is pivotal for catalysis and material science.

5. Studies on Vibrational Energy Migration

Research like (Laenen & Simeonidis, 1998) focuses on vibrational energy migration in hydrogen-bonded dimers, crucial for understanding energy transfer processes in chemical and biological systems.

6. Quantum Cluster Equilibrium Theory Applications

Works by (Huelsekopf & Ludwig, 2002) and (Luo, Lay, & Chen, 2002) on Quantum Cluster Equilibrium (QCE) theory in liquids like 2,2-dimethyl-3-ethyl-3-pentanol are fundamental for theoretical chemistry, helping to predict properties of liquids.

7. Biofuel Research

The research by (Cann & Liao, 2009) explores the synthesis of pentanol isomers, such as this compound, in engineered microorganisms for biofuel applications, highlighting its potential in sustainable energy sources.

Safety and Hazards

2,2-Dimethyl-3-pentanol is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . If it comes into contact with the skin or eyes, it should be rinsed immediately with plenty of water .

Mechanism of Action

Target of Action

The primary target of 2,2-Dimethyl-3-pentanol is the hydroxyl group in the alcohol . The hydroxyl group in this compound can donate two electrons to an electron-deficient proton, making it weakly basic .

Mode of Action

This compound interacts with its targets through a process known as dehydration . In the presence of a strong acid, this compound acts as a base and protonates into the very acidic alkyloxonium ion . This ion acts as a very good leaving group which leaves to form a carbocation . The deprotonated acid then attacks the hydrogen adjacent to the carbocation and forms a double bond .

Biochemical Pathways

The dehydration reaction of this compound affects the synthesis of alkenes . The reaction proceeds by heating the alcohol in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures . The reaction leads to the formation of an alkene through the loss of water .

Pharmacokinetics

The compound is a liquid at room temperature, with a boiling point of 132 °c . This suggests that it could be absorbed and distributed in the body through ingestion or inhalation, metabolized primarily in the liver, and excreted through the kidneys.

Result of Action

The result of the action of this compound is the formation of an alkene . This is achieved through the dehydration reaction, where water is lost, and a double bond is formed .

Action Environment

Environmental factors such as temperature and the presence of a strong acid significantly influence the action, efficacy, and stability of this compound . The dehydration reaction requires high temperatures and the presence of a strong acid like sulfuric or phosphoric acid .

Properties

IUPAC Name

2,2-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSVXZJWPVIVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032813
Record name 2,2-Dimethyl-3-pentanol
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-62-5
Record name 2,2-Dimethyl-3-pentanol
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Record name 2,2-Dimethyl-3-pentanol
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Record name 2,2-DIMETHYL-3-PENTANOL
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Record name 2,2-Dimethyl-3-pentanol
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Record name 2,2-dimethylpentan-3-ol
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Record name 2,2-DIMETHYL-3-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,2-Dimethyl-3-pentanol suitable for partitioning tracer tests?

A1: this compound exhibits a strong affinity for non-aqueous phase liquids (NAPLs), making it suitable for partitioning tracer tests. These tests are crucial for quantifying the distribution and volume of contaminants like jet fuel and chlorinated solvents in aquifers [, ]. The tracer's partitioning behavior allows researchers to estimate NAPL saturation based on its retardation compared to non-partitioning tracers [, ].

Q2: How does temperature affect the use of this compound in partitioning tracer tests?

A2: Temperature significantly impacts the partition coefficient of this compound. Laboratory studies have shown that a 12°C temperature increase can result in a 53-60% increase in the partition coefficient []. This sensitivity to temperature needs to be considered when designing and interpreting partitioning tracer tests using this compound.

Q3: Can you explain the concept of the NAPL morphology index (HN) and how this compound helps in its determination?

A3: The NAPL morphology index (HN) provides insights into the distribution and contact area of NAPLs within an aquifer. It is calculated using the effective NAPL-water interfacial area (aNw) and the NAPL saturation (SN), which can be determined using interfacial and partitioning tracers, respectively. This compound serves as a partitioning tracer, helping researchers estimate SN. Combined with interfacial tracer data, it allows for the calculation of HN, giving a better understanding of NAPL behavior in the subsurface [].

Q4: Are there alternative partitioning tracers to this compound, and how do their properties compare?

A4: Yes, other alcohols like methanol, n-hexanol, and 6-methyl-2-heptanol can also function as partitioning tracers []. They exhibit a range of partition coefficients, with methanol showing no partitioning (partition coefficient of 0) and 6-methyl-2-heptanol displaying the highest affinity for NAPL among those tested []. The choice of the most appropriate tracer depends on factors such as the NAPL composition, temperature, and desired sensitivity.

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